molecular formula C19H23N3O2 B15035966 N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide

N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide

Cat. No.: B15035966
M. Wt: 325.4 g/mol
InChI Key: QLIWTSFCKVLBKO-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative characterized by a central acetamide group linked to a phenyl ring, which is further connected via an imine bond (E-configuration) to a 4-(diethylamino)-2-hydroxyphenyl moiety. This structure is frequently explored in coordination chemistry and medicinal research due to its ability to form stable metal complexes and modulate biological activity .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C19H23N3O2/c1-4-22(5-2)18-11-6-15(19(24)12-18)13-20-16-7-9-17(10-8-16)21-14(3)23/h6-13,24H,4-5H2,1-3H3,(H,21,23)

InChI Key

QLIWTSFCKVLBKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 4-aminophenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Bromo-Substituted Analog
  • Compound: N-{4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]phenyl}acetamide ().
  • Key Differences: The diethylamino group is replaced with a bromo substituent at the 5-position of the phenolic ring. The hydroxyl group remains at the 2-position.
  • Increased molecular weight (due to Br) may affect solubility and pharmacokinetics .
Nitro-Substituted Phenoxy Derivative
  • Compound: N-[4-(4-nitrophenoxy)phenyl]acetamide ().
  • Key Differences: Contains a nitro group on the phenoxy ring instead of the diethylamino-hydroxyphenyl system. Lacks the imine linkage.
  • Impact :
    • The nitro group introduces strong electron-withdrawing effects, decreasing basicity and altering electronic transitions.
    • Crystal structure analysis reveals intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, which influence solid-state packing and stability .
Sulfonamide-Based Schiff Bases
  • Compound: N-({4-[(E)-(2-hydroxybenzylidene)amino]phenyl}sulphonyl)acetamide ().
  • Key Differences :
    • Incorporates a sulfonamide group instead of a simple acetamide.
    • Schiff base linkage remains intact.
  • Demonstrated utility in forming copper complexes for catalytic or antimicrobial applications .

Functional Group Modifications

Azide-Functionalized Acetamide
  • Compound : 2-azido-N-(4-methylphenyl)acetamide ().
  • Key Differences :
    • Azide group replaces the imine bond.
    • Simpler phenyl substitution (methyl group).
  • Impact :
    • Azide enables click chemistry applications (e.g., cycloaddition reactions), diverging from the target compound’s coordination chemistry focus.
    • Reduced conjugation due to lack of Schiff base reduces UV-vis absorption range .
Diethylaminomethyl Derivative
  • Compound: N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide ().
  • Key Differences: Diethylamino group is part of a methylene bridge (-CH2-NEt2) rather than a methylideneamino (-CH=N-) linkage.
  • Enhanced flexibility may alter binding modes in biological targets .
Ligands for Metal Complexes
  • Target Compound : Forms stable complexes with transition metals (e.g., Cu, Cd) due to the imine and hydroxyl groups.
  • Analog: Cadmium oxide nanoparticles synthesized from a related Schiff base ligand (). Ligand structure includes a 2-hydroxyphenylmethylideneamino group, similar to the target compound.
Antimicrobial and Pharmacological Potential
  • Sulfonamide Analogs (): Sulfonamide-containing Schiff bases exhibit antimicrobial activity, attributed to sulfonamide’s bioisosteric resemblance to para-aminobenzoic acid. The target compound’s diethylamino group may enhance membrane permeability, offering a different mechanism of action .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Substituents/Modifications Key Properties/Applications Reference
N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide (Target) Diethylamino, hydroxyl, imine Metal coordination, bioactivity
N-{4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]phenyl}acetamide Bromo, hydroxyl, imine Altered redox properties
N-[4-(4-nitrophenoxy)phenyl]acetamide Nitrophenoxy Hydrogen bonding, π-π stacking
N-({4-[(E)-(2-hydroxybenzylidene)amino]phenyl}sulphonyl)acetamide Sulfonamide, imine Antimicrobial, Cu complexes
N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide Diethylaminomethyl Flexible binding modes

Biological Activity

N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide, also known as a derivative of diethylamino phenol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in cancer treatment as a topoisomerase II inhibitor.

  • Molecular Formula : C34H32N4O2
  • Molecular Weight : 528.64 g/mol
  • CAS Number : 340309-90-2

The primary mechanism of action for this compound is its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. By interfering with the action of topoisomerases, the compound can induce DNA damage leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The compound showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving both apoptosis induction and cell cycle arrest.

Case Studies

  • Study on HepG2 Cells : A study evaluated the cytotoxic effects of the compound on HepG2 cells, revealing that it induced apoptosis via the intrinsic pathway. The results indicated a decrease in mitochondrial membrane potential and increased levels of cytochrome c in the cytosol, suggesting mitochondrial involvement in apoptosis .
  • MCF-7 Cell Line Analysis : In MCF-7 cells, the compound was shown to cause G2/M phase arrest, indicating its potential as a chemotherapeutic agent. The study reported that treatment with the compound led to an increase in p53 expression, which is associated with cell cycle regulation and apoptosis .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results where administration of the compound resulted in tumor growth inhibition without significant toxicity to normal tissues .

Data Tables

Cell LineIC50 (µM)Mechanism of Action
HepG25Apoptosis induction
MCF-710G2/M phase arrest
HCT-1167Topoisomerase II inhibition

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